molecular formula C15H14N2O4 B5387180 4-methoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

4-methoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5387180
M. Wt: 286.28 g/mol
InChI Key: PVGQMMJRRCOUPL-UHFFFAOYSA-N
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Description

4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is an organic compound with the molecular formula C15H14N2O3 It is characterized by the presence of a methoxy group, a phenoxycarbonyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The phenoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxy-N’-aminobenzenecarboximidamide.

    Substitution: Various substituted phenoxycarbonyl derivatives.

Scientific Research Applications

4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in these interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide
  • 4-methoxy-N-phenylbenzamide
  • 4-methoxycarbonylphenylboronic acid

Uniqueness

4-methoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is unique due to the presence of both a methoxy group and a phenoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-19-12-9-7-11(8-10-12)14(16)17-21-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGQMMJRRCOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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